4,6-Dichloropyridazin-3-amine is an organic compound with the molecular formula CHClN. It features a pyridazine ring substituted at the 4 and 6 positions with chlorine atoms and at the 3 position with an amino group. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique structural properties and reactivity.
The biological activity of 4,6-dichloropyridazin-3-amine has been explored in several studies. It exhibits:
Several methods exist for synthesizing 4,6-dichloropyridazin-3-amine:
4,6-Dichloropyridazin-3-amine has several applications:
Interaction studies involving 4,6-dichloropyridazin-3-amine focus on its binding affinity with various biological targets. Notable findings include:
Several compounds share structural similarities with 4,6-dichloropyridazin-3-amine. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-Amino-6-chloropyridazine | CHClN | Lacks the second chlorine at position 4 |
4-Aminopyridazine | CHN | Contains an amino group at position 4 |
2-Chloro-5-nitropyridazine | CHClNO | Contains a nitro group instead of an amino group |
5-Chloro-pyridazine | CHClN | Substituted only at position 5 |
The presence of two chlorine atoms at the 4 and 6 positions distinguishes 4,6-dichloropyridazin-3-amine from these similar compounds, potentially enhancing its reactivity and biological activity compared to others in this class.